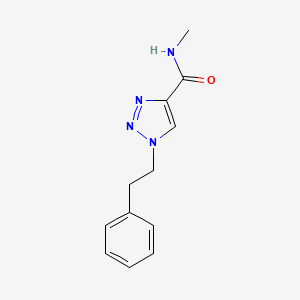

N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole ring substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a carboxamide moiety bearing an N-methyl group. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The compound’s structure has been confirmed via X-ray crystallography and spectroscopic methods (e.g., NMR, IR) in related analogs, as exemplified in , and 7 .

Properties

IUPAC Name |

N-methyl-1-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-13-12(17)11-9-16(15-14-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNWEOANKBRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

- Preparation of the azide precursor: This involves the reaction of a suitable amine with sodium azide.

- Preparation of the alkyne precursor: This involves the reaction of a suitable halide with a terminal alkyne.

- Cycloaddition reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may yield triazole amines.

Scientific Research Applications

N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-carboxamides are highly dependent on substituents at the 1- and 4-positions of the triazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazole-Carboxamides

Key Observations:

- Carboxamide Modifications : N-methylation in the target compound reduces hydrogen-bonding capacity compared to unsubstituted carboxamides (e.g., Rufinamide), which could affect target binding .

- Anticancer Potential: Analogs with chlorophenyl or trifluoromethyl groups () exhibit potent c-Met inhibition, suggesting that the target compound’s methyl group may confer different selectivity .

Physicochemical Properties

- Solubility : N-methylation may reduce aqueous solubility relative to unsubstituted carboxamides, necessitating formulation optimization .

Biological Activity

N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

Key Properties

- Molecular Weight : 230.27 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole moiety exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: MDA-MB-231 Cells

In vitro studies on MDA-MB-231 breast cancer cells demonstrated that compounds similar to this compound increased apoptosis markers such as P53 and Bax while decreasing Bcl2 levels. This resulted in a notable increase in apoptosis rates compared to control groups .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. For example, triazole derivatives have been reported to inhibit enzymes like PARP-1 and EGFR, which are crucial in cancer progression. The IC50 values for these interactions were found to be significantly lower than those of conventional inhibitors .

Antibacterial Activity

In addition to anticancer properties, some derivatives of triazoles have exhibited antibacterial activity against human pathogenic bacteria. For instance, compounds derived from triazoles demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Summary

Table 2: Comparison of Triazole Derivatives

| Compound Name | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| N-methyl-1-(2-phenylethyl)-triazole | High | Moderate |

| N-(4-thiocyanatophenyl)-triazole | Moderate | High |

| Tricyclazole | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.